molecular formula C16H18FN3O3 B4579089 3-(2-FLUOROPHENYL)-N~5~-(2-MORPHOLINOETHYL)-5-ISOXAZOLECARBOXAMIDE

3-(2-FLUOROPHENYL)-N~5~-(2-MORPHOLINOETHYL)-5-ISOXAZOLECARBOXAMIDE

Cat. No.: B4579089
M. Wt: 319.33 g/mol
InChI Key: OBOUSZCSUHAYHH-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-N~5~-(2-Morpholinoethyl)-5-Isoxazolecarboxamide is a chemical compound that has garnered interest in various fields of research due to its unique structural properties and potential applications. This compound features a fluorophenyl group, a morpholinoethyl group, and an isoxazolecarboxamide moiety, making it a versatile molecule for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-N~5~-(2-Morpholinoethyl)-5-Isoxazolecarboxamide typically involves multi-step organic reactions. One common method includes the formation of the isoxazole ring through a cyclization reaction, followed by the introduction of the fluorophenyl and morpholinoethyl groups via nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-N~5~-(2-Morpholinoethyl)-5-Isoxazolecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorophenyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-Fluorophenyl)-N~5~-(2-Morpholinoethyl)-5-Isoxazolecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-N~5~-(2-Morpholinoethyl)-5-Isoxazolecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their biological activities. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A boronic acid containing a phenyl group, commonly used in organic synthesis.

    2-Fluorophenylboronic Acid: Similar to phenylboronic acid but with a fluorine atom, used in Suzuki–Miyaura coupling reactions.

Uniqueness

3-(2-Fluorophenyl)-N~5~-(2-Morpholinoethyl)-5-Isoxazolecarboxamide is unique due to its combination of a fluorophenyl group, a morpholinoethyl group, and an isoxazolecarboxamide moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds like phenylboronic acid or 2-fluorophenylboronic acid.

Properties

IUPAC Name

3-(2-fluorophenyl)-N-(2-morpholin-4-ylethyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3/c17-13-4-2-1-3-12(13)14-11-15(23-19-14)16(21)18-5-6-20-7-9-22-10-8-20/h1-4,11H,5-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOUSZCSUHAYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC(=NO2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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